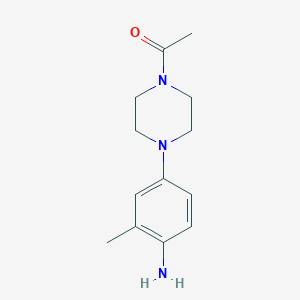

4-(4-Acetyl-piperazin-1-YL)-2-methylaniline

説明

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is documented as 1-[4-(4-amino-3-methylphenyl)piperazin-1-yl]ethanone, which provides a systematic description of the molecular connectivity starting from the ethanone functional group. This nomenclature system reflects the compound's structural hierarchy, beginning with the acetyl group (ethanone) as the primary functional designation, followed by the piperazine ring system, and concluding with the substituted aniline moiety.

The molecular formula C₁₃H₁₉N₃O indicates a composition of thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 233.31 grams per mole. Alternative nomenclature systems recognize this compound through several synonymous designations, including "this compound" and "Ethanone,1-[4-(4-amino-2-methylphenyl)-1-piperazinyl]-", each emphasizing different aspects of the molecular structure while maintaining chemical accuracy. The Chemical Abstracts Service registry number 862686-09-7 provides unambiguous identification within chemical databases and regulatory frameworks.

Historical Development of Piperazine-Aniline Hybrid Compounds

The historical development of piperazine-aniline hybrid compounds traces back to the nineteenth century discovery of piperazine itself, which was initially utilized in the treatment of gout disease before evolving into a foundational scaffold for pharmaceutical development. Piperazine was originally named due to its chemical similarity with piperidine, which forms part of the piperine structure isolated from the black pepper plant (Piper nigrum), establishing the nomenclatural foundation for this class of heterocyclic compounds. The structural designation incorporates the "-az-" infix to indicate the additional nitrogen atom compared to piperidine, reflecting the systematic approach to heterocyclic nomenclature that emerged during this period.

The evolution of piperazine-containing molecules accelerated during the early twentieth century, when numerous researchers began synthesizing substituted piperazine derivatives that became important pharmacophores in marketed pharmaceutical products. These compounds found applications across diverse therapeutic areas, including antibiotics, anticancer agents, antimicrobial compounds, antipsychotics, and antidepressants, establishing piperazine as a privileged structural motif in drug discovery. Statistical analysis demonstrates that piperazine ranks as the third most frequently utilized nitrogen-containing heterocycle in pharmaceutical small molecule drugs, positioned directly behind piperidine and pyridine in terms of structural prevalence.

The development of piperazine-aniline hybrid compounds specifically emerged from recognition that combining the piperazine heterocycle with aromatic amine functionalities could produce molecules with enhanced biological activity profiles. Research conducted on alkylated piperazines and piperazine-azole hybrids has demonstrated broad-spectrum antifungal activity against various pathogenic strains, with many compounds exhibiting excellent minimum inhibitory concentration values against non-albicans Candida and Aspergillus species. These investigations revealed that synthetic alkylated piperazine-azole hybrids function through disruption of the ergosterol biosynthetic pathway via inhibition of the 14α-demethylase enzyme present in fungal cells, rather than through fungal membrane disruption mechanisms.

Position in Contemporary Heterocyclic Chemistry Research

Contemporary heterocyclic chemistry research positions this compound within the broader context of nitrogen-containing heterocyclic frameworks that serve as essential scaffolds for enhancing biological activity of pharmaceutical ligands. The piperazine moiety functions as a critical structural element in the development of compounds targeting serotonin receptors, particularly the 5-hydroxytryptamine-1A receptor system, where the heterocyclic structure facilitates specific molecular interactions necessary for therapeutic efficacy. Computer-aided drug design analyses have identified that piperazine-containing compounds engage in carbon-hydrogen to pi and pi-pi interactions with phenylalanine residues, along with salt bridge formations with aspartic acid residues, which are essential features for stabilizing ligand complexes with biological targets.

Modern synthetic approaches to piperazine-containing pharmaceutical compounds emphasize the versatility of the piperazine scaffold in medicinal chemistry applications. The synthetic methodology for incorporating piperazine moieties into complex molecular frameworks often employs nucleophilic aromatic substitution reactions on suitable aromatic substrates, particularly halogenated benzenes carrying electron-withdrawing groups or aza-heterocyclic systems. Recent developments in piperazine chemistry have focused on creating novel alkylated derivatives and hybrid compounds that maintain the beneficial pharmacological properties while addressing contemporary challenges in drug resistance and therapeutic efficacy.

The structural characteristics of this compound align with established design principles for bioactive heterocyclic compounds, incorporating both the hydrogen bond accepting and donating capabilities inherent in the piperazine system. Research demonstrates that piperazine-containing molecules provide enhanced target affinity, improved specificity, increased water solubility, better oral bioavailability, and optimized absorption, distribution, metabolism, and excretion properties compared to their non-piperazine analogs. These advantages stem from the six-membered heterocyclic ring structure containing two opposing nitrogen atoms, which creates a large polar surface area and provides structural rigidity essential for biological recognition processes.

特性

IUPAC Name |

1-[4-(4-amino-3-methylphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-10-9-12(3-4-13(10)14)16-7-5-15(6-8-16)11(2)17/h3-4,9H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCWBPKMKUWPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611918 | |

| Record name | 1-[4-(4-Amino-3-methylphenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862686-09-7 | |

| Record name | 1-[4-(4-Amino-3-methylphenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials

- 2-Methylaniline : serves as the aromatic amine core.

- Piperazine : the heterocyclic amine to be functionalized.

- Acetylating agent : typically acetyl chloride or acetic anhydride.

- Coupling reagents and bases : such as triethylamine or potassium carbonate.

- Solvents : commonly dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).

Stepwise Synthesis

| Step | Reaction Type | Reagents/Conditions | Description | Yield (%) (Representative) |

|---|---|---|---|---|

| 1 | Acetylation of Piperazine | Acetyl chloride or acetic anhydride, base, DCM, 0 °C to room temperature | Selective acetylation at the 4-position nitrogen of piperazine to form 4-acetylpiperazine. | 75-85 |

| 2 | Nucleophilic Aromatic Substitution | 2-Methylaniline, 4-acetylpiperazine, base (K2CO3 or Et3N), DMF, reflux | Coupling of 4-acetylpiperazine with 2-methylaniline via nucleophilic substitution or reductive amination | 60-70 |

| 3 | Purification | Column chromatography or recrystallization | Isolation of pure 4-(4-Acetyl-piperazin-1-yl)-2-methylaniline | - |

Note: Reaction conditions may vary depending on the scale and specific laboratory protocols.

Representative Experimental Procedure

A typical preparation adapted from related piperazine derivatives synthesis is as follows:

Acetylation of Piperazine : Piperazine (1 eq) is dissolved in dry DCM and cooled to 0 °C. Acetyl chloride (1.1 eq) is added dropwise in the presence of triethylamine (1.2 eq) to scavenge HCl. The mixture is stirred at room temperature for several hours until completion (monitored by TLC).

Coupling with 2-Methylaniline : The acetylated piperazine is then reacted with 2-methylaniline (1 eq) in DMF or another polar aprotic solvent with potassium carbonate as base, heated under reflux for 12-24 hours to promote nucleophilic substitution at the piperazine nitrogen.

Workup and Purification : The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography using a gradient of methanol in dichloromethane or by recrystallization.

Analytical Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of acetyl group on piperazine and methyl substitution on aniline ring.

- Mass Spectrometry : Confirms molecular weight consistent with this compound.

- Melting Point and TLC : Used to assess purity and identity.

Research Findings and Notes

- The acetylation of piperazine is typically straightforward and high yielding, but controlling mono-acetylation versus di-acetylation requires careful stoichiometric control and reaction monitoring.

- The nucleophilic substitution step benefits from using polar aprotic solvents and mild bases to avoid side reactions.

- Literature on related piperazine derivatives emphasizes the importance of protecting groups and reaction sequence to achieve selectivity and yield.

- The compound's synthesis is aligned with protocols used in medicinal chemistry for piperazine-substituted anilines and quinolones, indicating robustness and reproducibility of the methods.

Summary Table of Preparation Methods

| Method Step | Key Reagents | Conditions | Notes | Yield Range (%) |

|---|---|---|---|---|

| Acetylation of Piperazine | Acetyl chloride, Et3N, DCM | 0 °C to RT, 2-4 hours | Control mono-acetylation | 75-85 |

| Coupling with 2-Methylaniline | 2-Methylaniline, K2CO3, DMF | Reflux, 12-24 hours | Nucleophilic substitution | 60-70 |

| Purification | Column chromatography | Silica gel, MeOH/DCM gradient | Ensures high purity | - |

化学反応の分析

Acetylation of Piperazine

The acetylation step typically involves reacting piperazine with acetic anhydride under alkaline conditions. For example:

-

Reagents : Acetic anhydride, potassium carbonate.

-

Mechanism : Nucleophilic attack of the piperazine nitrogen on the acetic anhydride carbonyl, followed by elimination of acetic acid .

Coupling to Aniline

The coupling of the acetylated piperazine to the aniline fragment is achieved via transition-metal catalysis:

-

Catalyst : Pd₂(dba)₃ or Pd catalysts with ligands (e.g., Buchwald–Hartwig conditions) .

-

Reagents : Aniline derivatives (e.g., para-substituted anilines), base (e.g., K₂CO₃), and solvent (e.g., dioxane) .

-

Conditions : Microwave-assisted reactions or traditional reflux .

Data Tables

Structural Analysis

The compound’s structure features:

-

Piperazine core : Acetylated at the 1-position.

-

Aniline substituent : Para-position coupling to the piperazine.

-

Methyl group : At the 2-position of the aniline ring.

Pharmacokinetic and Stability Insights

科学的研究の応用

4-(4-Acetyl-piperazin-1-YL)-2-methylaniline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(4-Acetyl-piperazin-1-YL)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.

類似化合物との比較

Research and Application Insights

- Therapeutic Potential: Piperazine derivatives like 4-(4-Acetyl-piperazin-1-YL)-2-methylaniline are explored in CNS therapies. For example, highlights a related compound in a patent for depression/anxiety treatment, suggesting acetylpiperazine’s role in enhancing receptor binding .

- Synthetic Utility : The acetyl group facilitates further derivatization (e.g., amidation, hydrolysis), making it a versatile intermediate. and demonstrate synthetic routes for analogous compounds using chloroacetyl chloride and propargylic alcohols .

生物活性

4-(4-Acetyl-piperazin-1-YL)-2-methylaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Overview

- Chemical Name : this compound

- Molecular Formula : C13H19N3O

- CAS Number : 55232737

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function by:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer.

- Receptor Modulation : By binding to certain receptors, it may alter signaling pathways that are critical for cell growth and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Activity

The compound has also shown promising results in anticancer studies. For instance, it was evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18 |

| HeLa (Cervical Cancer) | 22 |

| HT-29 (Colon Cancer) | 21.6 |

Case Studies

-

Antimicrobial Study :

A study published in a peer-reviewed journal highlighted the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated a significant inhibition zone and a low minimum inhibitory concentration (MIC), suggesting its potential as an antimicrobial agent . -

Anticancer Research :

Another research project focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). The study reported an IC50 value of 18 µM, indicating moderate efficacy compared to standard chemotherapy agents . Furthermore, the compound was found to induce apoptosis in cancer cells, as evidenced by increased caspase activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its structure have been explored to enhance its biological activity:

- Substituting different groups on the piperazine ring has shown varying degrees of enzyme inhibition.

- The introduction of different aromatic systems has been linked to increased binding affinity to target proteins.

Q & A

Q. What are the common synthetic routes for 4-(4-Acetyl-piperazin-1-YL)-2-methylaniline, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

- Route 1: React 4-chloronitrobenzene with 4-acetylpiperazine in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄ with a transition metal catalyst) .

- Route 2: Substitute the nitro group in 2-methyl-4-nitroaniline with 4-acetylpiperazine under nucleophilic aromatic substitution conditions (e.g., elevated temperatures, 100–120°C) .

- Critical Conditions:

- Catalyst: Pd-based catalysts for hydrogenation improve nitro reduction efficiency.

- Solvent: DMF or DMSO enhances solubility of intermediates.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes acetylated byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

- Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺ at m/z 274.3 (calculated for C₁₃H₁₉N₃O).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound across different studies?

Methodological Answer:

- Data Contradiction Analysis:

- Receptor Specificity: Test binding affinity across serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors using radioligand assays. Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) .

- Metabolic Stability: Compare hepatic microsome stability (e.g., human vs. rodent) to explain variability in in vivo efficacy .

- Structural Analogues: Synthesize derivatives (e.g., replacing acetyl with sulfonyl groups) to isolate pharmacophore contributions .

Q. What strategies are employed to modify the piperazine ring in this compound to enhance its receptor binding affinity in CNS-targeted therapies?

Methodological Answer:

- Piperazine Modifications:

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with 5-HT₁A receptor active sites. Validate with SPR (surface plasmon resonance) binding assays .

Q. How does the electronic nature of the acetyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electrophilic Aromatic Substitution:

- The acetyl group acts as an electron-withdrawing group, directing electrophiles (e.g., nitronium ion) to the meta position of the aniline ring.

- Buchwald-Hartwig Amination: Use Pd₂(dba)₃/Xantphos catalysts to couple aryl halides with secondary amines. Acetyl deactivation necessitates higher temperatures (110–130°C) .

Q. What are the challenges in achieving enantiomeric purity for derivatives of this compound, and how are they addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。